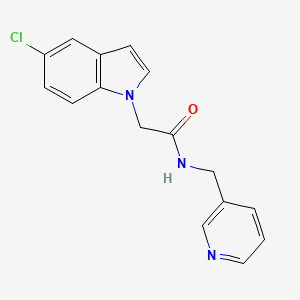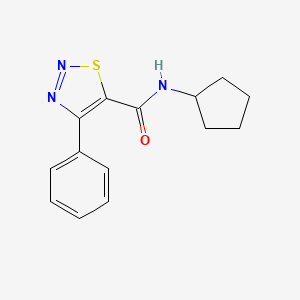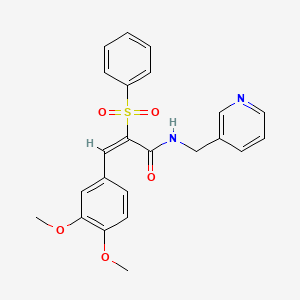![molecular formula C18H20N2O3S B12178414 2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide](/img/structure/B12178414.png)
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide is a complex organic compound that features a tetrahydrofuran ring, a thiazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with a tetrahydrofuran derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenyl and thiazole rings can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Aplicaciones Científicas De Investigación
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the tetrahydrofuran ring can influence the compound’s overall stability and solubility .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Thiazole Derivatives: Similar to the compound , thiazole derivatives are known for their antimicrobial and anticancer properties.
Imidazole Derivatives: These compounds are used in various medicinal applications due to their ability to interact with biological targets.
Uniqueness
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide is unique due to its combination of a tetrahydrofuran ring, a thiazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H20N2O3S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]oxolane-3-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2)13(10-16(21)23-18)17(22)19-9-8-15-20-14(11-24-15)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,19,22) |
Clave InChI |
YSVPMDZEFWICOI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC(=O)O1)C(=O)NCCC2=NC(=CS2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12178342.png)
![1-(4-methylpiperazin-1-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butane-1,4-dione](/img/structure/B12178345.png)

![2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B12178366.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone](/img/structure/B12178371.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178382.png)

![1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12178400.png)
![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B12178404.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12178412.png)
![ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12178417.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178419.png)
